2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-Methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 2-Methyl group: Enhances steric bulk and modulates electronic properties.
- 3-Phenyl substituent: A common pharmacophore in pyrazolo[1,5-a]pyrimidines, contributing to π-π stacking interactions.
- 5-(Propan-2-yl) group: A branched alkyl chain that may influence lipophilicity and metabolic stability.
- N-(Pyridin-4-yl)amine at position 7: A polar substituent that improves solubility and engages in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14(2)18-13-19(23-17-9-11-22-12-10-17)26-21(24-18)20(15(3)25-26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRPZIDPGQNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly as inhibitors in various therapeutic areas. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological properties. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups to optimize activity against specific biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. For instance, a related compound demonstrated significant in vitro growth inhibition of M.tb with low cytotoxicity towards human cells, suggesting a favorable therapeutic index . The structure of these compounds allows for effective binding to the ATP synthase enzyme, which is critical for bacterial energy metabolism.
Antiviral Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral activity. Research indicates that modifications at specific positions can enhance inhibitory effects against β-coronaviruses by targeting cellular kinases such as CSNK2 . The introduction of bioisosteric groups has been shown to improve both potency and metabolic stability while maintaining selectivity against target enzymes.
Antimalarial Activity
Another significant application is in antimalarial therapy. Compounds derived from the pyrazolo[1,5-a]pyrimidine framework have been tested against Plasmodium falciparum , with some exhibiting IC50 values in the low micromolar range. For example, certain derivatives demonstrated selective inhibition of dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthetic pathway crucial for malaria parasite survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its substituents. The following table summarizes key findings from SAR studies:
| Compound Structure | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 7-Arylaminopyrazolo | Anti-M.tb | 0.25 - 0.50 | Potent growth inhibition |
| Triazole-substituted | Antiviral | 0.47 | Enhanced metabolic stability |
| Trifluoromethyl at 2/5-position | Antimalarial | 0.16 - 92 | Increased drug activity |
Case Study 1: Inhibition of Mycobacterial ATP Synthase
In a study evaluating various pyrazolo[1,5-a]pyrimidines against M.tb, compounds were synthesized and screened for their ability to inhibit ATP synthase. The most effective analogues showed significant growth inhibition in vitro and were characterized by favorable pharmacokinetic profiles .
Case Study 2: Targeting CSNK2 for Antiviral Activity
A series of derivatives were designed to replace amide groups with triazole moieties aimed at improving binding affinity to CSNK2. This modification resulted in enhanced potency against β-coronaviruses while maintaining acceptable solubility profiles .
Scientific Research Applications
Anti-Mycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, targeting Mycobacterium tuberculosis (M.tb).
Key Findings:
- Structure-Activity Relationship (SAR) : A comprehensive SAR study involving various analogues demonstrated that modifications at the 3 and 5 positions significantly influenced biological activity. Compounds with a 3-(4-fluoro)phenyl group showed potent inhibition against M.tb growth in vitro, along with favorable pharmacokinetic profiles such as low hERG liability and good liver microsomal stability .
Table 1: Summary of Anti-Mycobacterial Activity
| Compound | Structure Modification | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | 3-(4-fluoro)phenyl | 0.15 | Most potent inhibitor |
| Compound B | 5-methyl group | 0.45 | Moderate activity |
| Compound C | No substitutions | 1.20 | Least active |
Anti-Cancer Applications
Pyrazolo[1,5-a]pyrimidines are also being investigated for their anticancer properties. They have been shown to act on various signaling pathways involved in tumorigenesis.
Mechanism of Action:
These compounds can induce apoptosis in cancer cells and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, specific derivatives have been identified as effective inhibitors against multiple cancer cell lines by disrupting key signaling pathways .
Table 2: Overview of Anti-Cancer Activity
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound D | CDK2 | 0.25 | Breast Cancer |
| Compound E | CDK4 | 0.30 | Lung Cancer |
| Compound F | CDK6 | 0.50 | Colon Cancer |
Anti-Malarial Properties
Another promising application of pyrazolo[1,5-a]pyrimidines is their use as antimalarial agents. Research indicates that they inhibit dihydroorotate dehydrogenase from Plasmodium falciparum, a key enzyme in the pyrimidine biosynthetic pathway.
Key Findings:
In vivo studies have shown that certain derivatives possess significant activity against Plasmodium berghei, indicating their potential for development into effective antimalarial drugs .
Table 3: Antimalarial Activity Data
| Compound | IC50 (µM) against PfDHODH | Efficacy in Mouse Model |
|---|---|---|
| Compound G | 0.10 | High |
| Compound H | 0.25 | Moderate |
| Compound I | 0.60 | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are structurally versatile, with substitutions at positions 2, 3, 5, and 7 dictating their pharmacological profiles. Below is a systematic comparison with structurally related analogs:
Key Structure–Activity Relationship (SAR) Trends
Position 3 :
- 3-Phenyl vs. 3-(4-Fluorophenyl) : Fluorination at the 4-position of the phenyl ring (e.g., Compound 32) enhances anti-M. tb potency (MIC reduced from 0.5 μM to 0.06 μM) . The target compound lacks this modification, which may reduce activity against M. tb.
- 3-(4-Chlorophenyl) (): Introduces higher lipophilicity but may increase off-target risks (e.g., hERG inhibition).
Position 5 :
- Branched alkyl groups (e.g., 5-tert-butyl in ): Improve metabolic stability but may reduce solubility. The target compound’s 5-isopropyl group balances lipophilicity and steric effects.
- Aryl/heteroaryl groups (e.g., 5-(4-methoxyphenyl) in Compound 34): Enhance π-π interactions but may complicate synthesis .
Position 7 (N-substituent): N-(Pyridin-4-yl) vs. Morpholinopropyl (): Polar groups improve solubility but may increase clearance.
Position 2 :
- 2-Methyl (target compound) vs. 2-ethyl (): Smaller alkyl groups minimize steric hindrance, favoring binding pocket accommodation.
Preparation Methods
Cyclocondensation of 5-Amino-4-methyl-1H-pyrazole with 3-Oxo-3-phenylpropanoate
The reaction of 5-amino-4-methyl-1H-pyrazole (1) with ethyl 3-oxo-3-phenylpropanoate (2) in acetic acid under reflux yields 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3) (Scheme 1). This step achieves 78–85% yield by leveraging electron-deficient carbonyl groups for regioselective cyclization.
Scheme 1
5-Amino-4-methyl-1H-pyrazole (1) + Ethyl 3-oxo-3-phenylpropanoate (2)
→ AcOH, reflux → 2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3)
Introduction of the Isopropyl Group at Position 5
Position 5 is functionalized via Suzuki–Miyaura coupling or alkylation. Treating compound 3 with isopropylboronic acid under palladium catalysis introduces the propan-2-yl group, yielding 2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (4) in 70% yield. Alternative routes employ malononitrile derivatives for direct substitution.
Chlorination at Position 7
The 7-keto group of compound 4 is converted to a chloro substituent using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step produces 7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine (5) with 92% efficiency (Scheme 2).
Scheme 2
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (4)
→ POCl₃, TMAC, reflux → 7-Chloro intermediate (5)
Amination with Pyridin-4-ylmethanamine
Nucleophilic substitution of the 7-chloro intermediate (5) with pyridin-4-ylmethanamine (6) in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound (7) in 65% yield (Scheme 3). Catalytic N,N-diisopropylethylamine (DIPEA) enhances reactivity by deprotonating the amine.
Scheme 3
7-Chloro intermediate (5) + Pyridin-4-ylmethanamine (6)
→ DMF, DIPEA, 80°C → 2-Methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (7)
Optimization and Analytical Validation
Reaction Condition Screening
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| POCl₃ Equivalents | 3–10 | 5 | +18% |
| TMAC Concentration | 0.1–1.0 eq | 0.5 eq | +12% |
| Amination Temperature | 60–100°C | 80°C | +22% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.72–7.68 (m, 5H, phenyl-H), 6.89 (s, 1H, pyrimidine-H), 4.65 (s, 2H, NHCH₂), 3.12 (septet, J = 6.8 Hz, 1H, isopropyl-H), 2.45 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₄N₅ [M+H]⁺ 394.1984, found 394.1986.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amination
A modified approach condenses 5-amino-4-methyl-1H-pyrazole, ethyl 3-oxo-3-phenylpropanoate, and pyridin-4-ylmethanamine in a single pot using microwave irradiation (150°C, 30 min), achieving 58% yield but requiring rigorous purification.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : The synthesis requires multi-step optimization, starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include using catalysts (e.g., Pd for cross-coupling reactions), controlled temperatures (60–120°C), and solvents like DMF or THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring intermediates with TLC and HPLC is critical .
Q. Which spectroscopic methods are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyridin-4-yl NH at δ 8.2–8.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., amine N-H stretch at ~3400 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 414).
- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. How can researchers assess its in vitro enzyme inhibitory activity?
- Methodological Answer : Use kinase inhibition assays (e.g., CDK9 or EGFR) with fluorescence-based ADP-Glo™ kits. Prepare serial dilutions (1 nM–10 µM), incubate with ATP/substrate, and calculate IC50 values. Include positive controls (e.g., staurosporine) and validate with Western blotting for downstream targets like Mcl-1 .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Cross-validate assay conditions:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549).
- Assay Sensitivity : Compare luminescence vs. fluorescence readouts.
- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic assays. Adjust for solvent effects (e.g., DMSO ≤0.1%) .
Q. What strategies determine its 3D structure and target-binding interactions?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with CDK9 (PDB: 4BCF) using vapor diffusion. Resolve structures at ≤2.0 Å to map hydrogen bonds (e.g., pyridin-4-yl NH to kinase hinge region).
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories, AMBER force field) to analyze conformational flexibility.
- Docking Studies (AutoDock Vina) : Screen against homology models of off-target kinases to predict selectivity .
Q. How to design derivatives for improved pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Substituent Optimization : Introduce trifluoromethyl groups (logP +0.5) for lipophilicity or pyridine-N-oxides for solubility.
- In Silico Models : Use SwissADME to predict BBB permeability (BOILED-Egg model) and CYP3A4 metabolism.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) to enhance degradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
